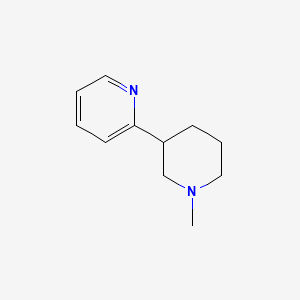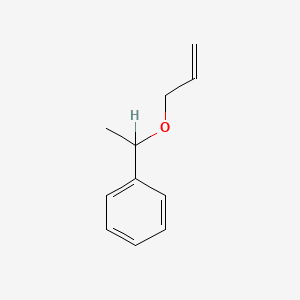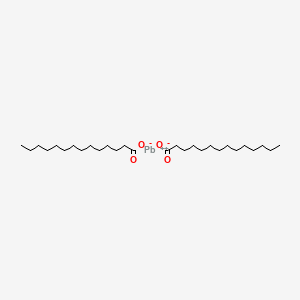
Tetradecanoic acid, lead salt, basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristic acid, lead salt: is a chemical compound formed by the reaction of myristic acid with lead. . The lead salt of myristic acid is used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, lead salt typically involves the reaction of myristic acid with a lead compound, such as lead acetate or lead oxide. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure complete reaction and formation of the lead salt.
Industrial Production Methods: Industrial production of myristic acid, lead salt involves large-scale reactions in reactors where myristic acid is reacted with lead compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Myristic acid, lead salt can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to myristic acid and lead metal.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used to substitute the lead ion.
Major Products Formed:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Myristic acid and elemental lead.
Substitution: New metal salts of myristic acid and lead compounds.
Aplicaciones Científicas De Investigación
Chemistry: Myristic acid, lead salt is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other lead-based compounds and materials.
Biology: In biological research, myristic acid, lead salt is used to study the effects of lead on biological systems. It helps in understanding the toxicity and biochemical interactions of lead with cellular components.
Medicine: While not commonly used in medicine, myristic acid, lead salt can be utilized in research to investigate the pharmacological effects of lead and its compounds on human health.
Industry: In industrial applications, myristic acid, lead salt is used as a stabilizer and lubricant in the production of plastics and rubber. It also finds use in the manufacture of certain types of coatings and paints.
Mecanismo De Acción
Mechanism of Action: The mechanism by which myristic acid, lead salt exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to cellular toxicity, oxidative stress, and interference with metabolic pathways.
Molecular Targets and Pathways:
Proteins: Lead ions can bind to thiol groups in proteins, altering their structure and function.
Enzymes: Lead can inhibit enzyme activity by binding to active sites or cofactors.
Nucleic Acids: Lead can interact with DNA and RNA, causing mutations and impairing replication and transcription processes.
Comparación Con Compuestos Similares
Stearic acid, lead salt: Another lead salt of a fatty acid, used in similar industrial applications.
Palmitic acid, lead salt: Similar in structure and properties, used in the production of lubricants and stabilizers.
Lauric acid, lead salt: A lead salt of a shorter-chain fatty acid, with applications in coatings and plastic production.
Uniqueness: Myristic acid, lead salt is unique due to its specific chain length and the properties imparted by the myristic acid moiety. It offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different industries.
Propiedades
Número CAS |
20403-41-2 |
|---|---|
Fórmula molecular |
C28H54O4Pb |
Peso molecular |
662 g/mol |
Nombre IUPAC |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clave InChI |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


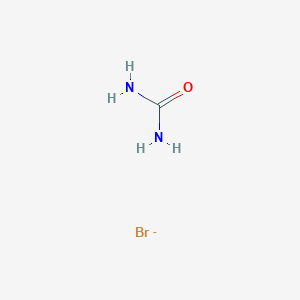
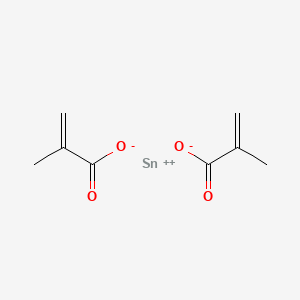
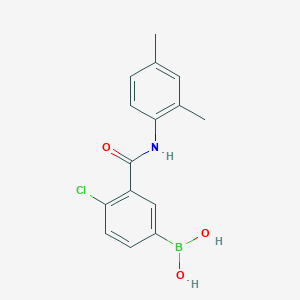

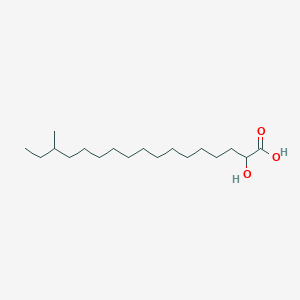




![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
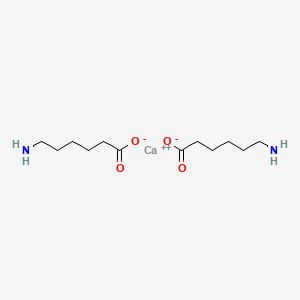
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
